molecular formula C11H19NO4 B8187381 (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester

(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester

Cat. No.: B8187381
M. Wt: 229.27 g/mol
InChI Key: JZUYTENKZRHCGQ-QMMMGPOBSA-N
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Description

(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a Boc-protected azetidine ring, an acetic acid moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Boc Protection: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Acetic Acid Attachment: The protected azetidine is reacted with acetic acid or its derivatives to introduce the acetic acid moiety.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

    Hydrolysis: (S)-1-Boc-azetidin-2-yl-acetic acid.

    Reduction: (S)-1-Boc-azetidin-2-yl-ethanol.

    Substitution: (S)-azetidin-2-yl-acetic acid methyl ester.

Scientific Research Applications

(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-azetidin-2-yl-acetic acid: Lacks the methyl ester group.

    (S)-azetidin-2-yl-acetic acid methyl ester: Lacks the Boc protection.

    (S)-1-Boc-azetidin-2-yl-ethanol: Contains an alcohol group instead of an ester.

Uniqueness

(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester is unique due to the combination of the Boc-protected azetidine ring, acetic acid moiety, and methyl ester group

Properties

IUPAC Name

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYTENKZRHCGQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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